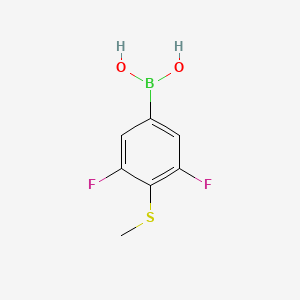

3,5-Difluoro-4-(methylthio)phenylboronic acid

Description

3,5-Difluoro-4-(methylthio)phenylboronic acid (CAS: 279263-10-4) is a fluorinated arylboronic acid derivative featuring a methylthio (-SMe) substituent at the para position and fluorine atoms at the 3- and 5-positions. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its electron-donating methylthio group and electron-withdrawing fluorine atoms modulate reactivity and regioselectivity. Its pinacol ester form (CAS: 155589-54-1) is also commercially documented, though discontinued .

Properties

IUPAC Name |

(3,5-difluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKQQWGTISJLIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701220408 | |

| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-38-3 | |

| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 3,5-Difluoro-4-(methylthio)phenylboronic acid typically involves:

- Starting from a suitably substituted aryl halide or aryl alcohol precursor.

- Introduction of the methylthio substituent (–SCH3) on the aromatic ring.

- Formation of the boronic acid group via lithiation followed by reaction with a boron reagent.

- Purification steps to isolate the target boronic acid with high purity.

This general approach leverages organolithium chemistry and boronation reactions under inert atmosphere conditions to prevent side reactions.

Detailed Preparation Method from Patent Literature

A closely related compound, 3,5-difluoro-4-methylphenylboronic acid, has a well-documented preparation route that can be adapted for the methylthio derivative. The method involves:

Step 1: Preparation of 4-bromo-2,6-difluorotoluene Intermediate

- Starting Material: 1-bromo-3,5-difluorobenzene.

- Reagents: Diisopropylamine lithium (lithium diisopropylamide, LDA) in hexanes.

- Conditions: Under nitrogen atmosphere, cooled to –78°C.

- Procedure: The aryl bromide is treated with LDA to generate an aryl lithium species, which is then alkylated with methyl iodide to introduce a methyl group.

- Workup: Acidification to pH 6-7 with dilute acid, followed by extraction with ethyl acetate and vacuum distillation to isolate 4-bromo-2,6-difluorotoluene.

- Yield: Approximately 70%, with purity >98% by HPLC.

Step 2: Formation of this compound

- Starting Material: 4-bromo-2,6-difluorotoluene (or its methylthio analog).

- Reagents: n-Butyllithium (2.6 N in hexanes), triisopropyl borate (boronic acid ester precursor).

- Conditions: Reaction performed at –78°C under nitrogen for lithiation, followed by addition of triisopropyl borate and gradual warming to room temperature over 12 hours.

- Workup: Acidification to pH 5-6 with 1N HCl, extraction with ethyl acetate, solvent removal under reduced pressure at 35°C, and rinsing with n-hexane at room temperature for 3 hours.

- Yield: 70-78% of the target boronic acid.

- Purity: High purity as confirmed by HPLC and NMR analysis.

This method benefits from:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions with low toxicity.

- Simplified purification steps.

- Scalability for large-scale production.

Adaptation for Methylthio Substitution

While the patent specifically describes the methyl-substituted boronic acid, the methylthio group (–SCH3) can be introduced via:

- Thioether Formation: Starting from a hydroxy or halogenated intermediate, nucleophilic substitution with methylthiolate (CH3S–) under appropriate conditions.

- Direct Functionalization: Using electrophilic methylthiolation reagents to introduce the methylthio group on the aromatic ring prior to lithiation and boronation.

The methylthio substituent is electron-donating and may influence lithiation regioselectivity and reaction kinetics, requiring optimization of reaction times and temperatures.

Summary Table of Preparation Parameters

| Step | Starting Material | Reagents & Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-bromo-3,5-difluorobenzene | LDA (–78°C, N2), methyl iodide, acidification, extraction | 3 h lithiation, 12 h methylation, pH 6-7 | ~70 | Intermediate: 4-bromo-2,6-difluorotoluene |

| 2 | 4-bromo-2,6-difluorotoluene (or methylthio analog) | n-BuLi (–78°C, N2), triisopropyl borate, acidification, extraction, hexane rinse | 3 h lithiation, 12 h boronation, pH 5-6 | 70-78 | Final product: this compound |

Research Findings and Optimization Notes

- Reaction Environment: Strict inert atmosphere (nitrogen or argon) is critical to prevent quenching of organolithium intermediates.

- Temperature Control: Low temperatures (–78°C) are essential during lithiation to control regioselectivity and minimize side reactions.

- pH Adjustment: Acidification to mildly acidic pH (5-7) ensures efficient conversion of boronate esters to boronic acid.

- Purification: Extraction with ethyl acetate and rinsing with hexane effectively remove impurities and unreacted starting materials.

- Scalability: The described method has been demonstrated to be scalable with consistent yields and purity, suitable for industrial applications.

Additional Considerations

- The methylthio group’s presence may require slight modifications in reagent equivalents or reaction times due to its electron-donating nature affecting lithiation rates.

- Analytical techniques such as HPLC, $$^{1}H$$ NMR, and mass spectrometry are used to confirm product identity and purity.

- Alternative boron sources (e.g., pinacol boronate esters) may be explored for improved stability or handling.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-(methylthio)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to remove fluorine atoms, resulting in different derivatives.

Substitution: The methylthio group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Boronic Esters: Formed through the oxidation of boronic acid.

Reduced Derivatives: Resulting from the reduction of fluorine atoms.

Substituted Derivatives: Produced by substituting the methylthio group.

Scientific Research Applications

3,5-Difluoro-4-(methylthio)phenylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

Medicine: It has potential as a precursor for drug development, especially in the design of boronic acid-based drugs.

Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3,5-Difluoro-4-(methylthio)phenylboronic acid exerts its effects depends on its specific application. In drug development, for example, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways Involved:

Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

Receptors: The compound can interact with receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects: Methylthio vs. Methoxy and Methoxycarbonyl

Key structural analogs include:

- Electronic Effects: The methylthio group (-SMe) is a stronger electron donor than methoxy (-OMe) due to sulfur’s lower electronegativity and higher polarizability. This enhances the boronic acid’s nucleophilicity in cross-coupling reactions .

Positional Isomerism: Fluorine and Substituent Arrangement

Fluorine Positioning

- This compound : Fluorines at 3- and 5-positions create a symmetric electronic environment, stabilizing intermediates in Suzuki couplings .

- (2,3-Difluoro-4-methoxyphenyl)boronic acid (CAS 170981-41-6): Asymmetric fluorine placement (2- and 3-positions) increases steric hindrance near the boron, reducing coupling efficiency .

Substituent Position

Functional Group Modifications: Pinacol Esters

The pinacol ester form of this compound (CAS 155589-54-1) is compared to other esters:

Pinacol esters generally improve boronic acid stability but may necessitate harsher reaction conditions (e.g., elevated temperatures) for deprotection .

Biological Activity

3,5-Difluoro-4-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of fluorine and methylthio substituents, which may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of fluorine atoms enhances the acidity and electrophilicity of the boron center, potentially increasing its reactivity in various chemical reactions, including Suzuki-Miyaura coupling reactions.

The biological activity of boronic acids often hinges on their ability to interact with enzymes and receptors through reversible covalent bonding. The mechanism of action for this compound may involve:

- Inhibition of Proteases : Boronic acids can act as inhibitors by binding to the active site of serine proteases, which are crucial in various physiological processes.

- Modulation of Cellular Signaling : The compound may interfere with signaling pathways by affecting protein interactions or enzyme activities.

Anticancer Activity

Research has indicated that boronic acid derivatives exhibit anticancer properties. A study evaluated the anticancer activity of various boronic compounds, including this compound, using human prostate cancer cells (PC-3) and mouse fibroblast cells (L929). The results demonstrated that at concentrations ranging from 0.5 to 5 µM, the compound showed significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies assessed its effectiveness against various bacterial strains. The compound was tested using disc diffusion methods against pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated a notable zone of inhibition, suggesting potential as an antibacterial agent .

Comparative Analysis with Related Compounds

A comparison with other boronic acids reveals distinct biological activities based on structural variations. For instance:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against PC-3 cells |

| 4-(Methylthio)phenylboronic acid | Low | Moderate | Less effective than difluoro variant |

| 2-Formylphenylboronic acid | High | Moderate | Stronger anticancer properties |

Case Studies

- Anticancer Evaluation : In a study assessing the efficacy of various boron-containing compounds on prostate cancer cells, this compound was found to induce apoptosis in PC-3 cells through caspase activation pathways. This highlights its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Testing : Another investigation focused on the antimicrobial effects against fungal strains like Candida albicans. The compound demonstrated moderate antifungal activity, suggesting a broader spectrum of antimicrobial properties compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-4-(methylthio)phenylboronic Acid, and how do substituents influence reaction efficiency?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides. The electron-withdrawing fluorine atoms and methylthio group may reduce boronic acid stability, requiring inert conditions (argon atmosphere) and low temperatures to minimize protodeboronation .

- Key Considerations : Use of pinacol esters or trityl-protected intermediates can enhance stability during synthesis. Monitor reaction progress via NMR to track fluorine substituents .

Q. How should researchers purify and characterize this compound to ensure high purity for catalytic applications?

- Purification : Recrystallization from ethanol/water mixtures is effective for removing unreacted precursors. For trace impurities, silica gel chromatography with hexane/ethyl acetate gradients is recommended .

- Characterization :

- NMR : NMR (δ ~30 ppm for boronic acids) and NMR (δ -110 to -120 ppm for meta-fluorine) confirm structure .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95% required for cross-coupling) .

Advanced Research Questions

Q. What electronic effects do the 3,5-difluoro and 4-(methylthio) groups impose on Suzuki-Miyaura coupling reactivity?

- Mechanistic Insight : The fluorine atoms increase electrophilicity of the aryl ring, accelerating transmetallation but may reduce oxidative addition efficiency due to steric hindrance. The methylthio group (-SMe) acts as a weak electron donor, potentially stabilizing intermediates.

- Experimental Design :

- Compare coupling rates with para-substituted aryl halides using kinetic studies (e.g., UV-Vis monitoring).

- DFT calculations (B3LYP/6-31G*) can map electron density distribution and predict regioselectivity .

Q. How can researchers resolve contradictory data in cross-coupling yields reported for similar fluorinated boronic acids?

- Case Study : For 3,5-bis(trifluoromethyl)phenylboronic acid, yields vary due to solvent polarity (e.g., DMF vs. THF) and base selection (Cs₂CO₃ vs. K₃PO₄).

- Troubleshooting Protocol :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ether-based (THF, dioxane) solvents.

- Additives : Include ligands like SPhos to stabilize Pd(0) intermediates .

- Table : Reported Yields for Analogous Compounds

| Boronic Acid Derivative | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| 3,5-Difluorophenyl | THF | K₃PO₄ | 72 | |

| 4-(Methylthio)phenyl | DMF | Cs₂CO₃ | 65 |

Q. What strategies mitigate hydrolytic instability of this boronic acid in aqueous reaction systems?

- Stabilization Methods :

- Use biphasic systems (toluene/water) to limit water contact.

- Add chelating agents (e.g., EDTA) to sequester metal ions that accelerate decomposition .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.